Product packaging for 4-Isopropylphenylacetaldehyde(Cat. No.:CAS No. 4395-92-0)

4-Isopropylphenylacetaldehyde

Cat. No.: B1208413
CAS No.: 4395-92-0
M. Wt: 162.23 g/mol
InChI Key: FSKGFRBHGXIDSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Classification and Structural Context of 4-Isopropylphenylacetaldehyde

The chemical identity and potential functionality of this compound are rooted in its specific molecular architecture. Its classification within established chemical groups provides a framework for understanding its properties and reactivity. The compound's formal IUPAC name is 2-[4-(propan-2-yl)phenyl]acetaldehyde, and its CAS number is 4395-92-0. smolecule.com

Table 1: Chemical and Physical Properties of this compound

Property Value Source
Molecular Formula C₁₁H₁₄O smolecule.comnih.govsigmaaldrich.com
Molecular Weight 162.23 g/mol smolecule.comsigmaaldrich.comfao.org
IUPAC Name 2-[4-(propan-2-yl)phenyl]acetaldehyde smolecule.comnih.gov
CAS Number 4395-92-0 smolecule.comnih.govsigmaaldrich.comfao.org
Physical Description Colorless liquid nih.govfao.org
Odor Powerful, green, woody, sap-like nih.govfao.org
Boiling Point 230-243 °C nih.govfao.org
Density 0.965-0.975 g/cm³ nih.gov

The compound is a derivative of phenylacetaldehyde (B1677652). wikipedia.org Phenylacetaldehyde itself is an organic compound consisting of an acetaldehyde (B116499) molecule with a phenyl group substituent. wikipedia.org this compound is distinguished by the presence of an isopropyl group attached to the para position of the phenyl ring. This substitution is critical as it influences the molecule's steric and electronic properties, which in turn affect its reactivity and biological interactions compared to the parent phenylacetaldehyde or other derivatives. smolecule.cominchem.org

The study of structural analogues is crucial for understanding structure-activity relationships. For this compound, relevant analogues include other substituted phenylacetaldehydes and aldehydes with similar structural motifs. Research on related compounds, such as cyclamen aldehyde (3-(4-isopropylphenyl)-2-methylpropanal), has revealed biological effects that warrant investigation into this compound. researchgate.net The position of the isopropyl group is also a key factor; for instance, the meta-substituted analogue, 3-(3-tert-butylphenyl)-2-methylpropanal, showed different toxicological profiles in studies compared to its para-substituted counterparts. researchgate.net This highlights the importance of the specific substitution pattern on the aromatic ring in determining the compound's biological and chemical behavior. smolecule.com

Overview of Existing Academic Literature and Research Gaps on this compound

A review of the academic literature reveals that this compound is a compound with a relatively sparse research history. foodb.cahmdb.ca The existing studies are predominantly concentrated in the field of flavor chemistry.

Despite its presence in nature and use as a flavoring agent, there is a significant gap in the scientific literature regarding its broader biological activities. smolecule.com While some limited research suggests potential antimicrobial properties and possible interactions with lipid metabolism, these areas remain largely unexplored. smolecule.comcymitquimica.com There is a lack of comprehensive studies on its mechanism of action at a molecular level, its metabolic fate in biological systems, and its potential applications beyond the flavor industry. smolecule.com This evidence gap signifies that the current understanding is inconclusive and requires further investigation to either confirm or refute preliminary findings and to build a more solid foundation for future research. ngoconglem.com

Rationale for Comprehensive Academic Investigation of this compound

A comprehensive academic investigation of this compound is justified by several factors. The identified gaps in the existing literature present clear opportunities for novel research. deakin.edu.auresearchgate.net

Firstly, the structural relationship of this compound to other biologically active aldehydes suggests that it may possess un-discovered pharmacological properties. For example, some related aldehydes have been investigated for their effects on phosphodiesterase activity, which is relevant to neurological disorders. cymitquimica.com Investigating these pathways for this compound could open new avenues for therapeutic development.

Secondly, the limited but intriguing findings on its potential antimicrobial and metabolic effects call for more rigorous scientific inquiry. smolecule.com A deeper understanding of these properties could lead to practical applications in food preservation or as a novel biochemical probe.

Finally, its unique substitution pattern, which differentiates it from more extensively studied analogues, provides a compelling reason for research. smolecule.com Comparative studies with its isomers and other related compounds can provide valuable insights into structure-activity relationships, which is a fundamental aspect of medicinal and organic chemistry. researchgate.net Such research would not only fill the existing knowledge gaps but also contribute to a broader understanding of aromatic monoterpenoids and their potential utility.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O B1208413 4-Isopropylphenylacetaldehyde CAS No. 4395-92-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-propan-2-ylphenyl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-9(2)11-5-3-10(4-6-11)7-8-12/h3-6,8-9H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSKGFRBHGXIDSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; powerful, green, refreshingly bark-woody or saplike odour
Record name p-Isopropylphenylacetaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/957/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

230.00 to 243.00 °C. @ 760.00 mm Hg
Record name 4-Isopropylphenylacetaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041493
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

very slightly, Insoluble in water; soluble in oils, Miscible at room temperature (in ethanol)
Record name 4-Isopropylphenylacetaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041493
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name p-Isopropylphenylacetaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/957/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.965-0.975
Record name p-Isopropylphenylacetaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/957/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

4395-92-0
Record name p-Isopropylphenylacetaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4395-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Isopropyl phenylacetaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004395920
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetaldehyde, 4-(1-methylethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-isopropylphenylacetaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.294
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-ISOPROPYLPHENYLACETALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5KQW56W3YJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-Isopropylphenylacetaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041493
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Advanced Synthetic Methodologies and Chemical Transformations of 4 Isopropylphenylacetaldehyde

Novel Synthetic Routes to 4-Isopropylphenylacetaldehyde

Traditional methods for the synthesis of phenylacetaldehydes often involve multi-step processes that may lack efficiency or employ hazardous reagents. Contemporary research focuses on developing more direct and sophisticated routes, emphasizing catalytic control and sustainable practices.

Catalytic Approaches in this compound Synthesis

Catalytic methods offer significant advantages over stoichiometric reactions by improving efficiency, selectivity, and reducing waste. mdpi.com Several catalytic strategies are applicable to the synthesis of this compound.

One prominent method is the hydroformylation of 4-isopropylstyrene . This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of the vinyl group. Rhodium-based catalysts, often complexed with specialized phosphine (B1218219) ligands like BINAP or phosphites, are highly effective for this transformation. google.comnih.gov The choice of ligand is crucial for controlling the regioselectivity, favoring the formation of the branched aldehyde (this compound) over the linear isomer.

Another key catalytic route is the selective oxidation of 2-(4-isopropylphenyl)ethanol . This transformation requires an oxidizing agent that is mild enough to prevent over-oxidation to the corresponding carboxylic acid. A variety of catalytic systems can be employed, including those based on manganese, palladium, or chromium, as well as enzymatic and electrochemical methods which represent greener alternatives. mdpi.com

Modern cross-coupling reactions also provide a powerful platform for constructing the carbon framework. For instance, a Suzuki-Miyaura coupling could be envisioned between a 4-isopropylphenylboronic acid and a suitable two-carbon synthon bearing the acetaldehyde (B116499) moiety. Palladium catalysts are the standard for these types of reactions. mdpi.com Furthermore, novel methods such as the nanoporous gold (AuNPore)-catalyzed borylation of acetals can produce versatile gem-diborylalkane intermediates from compounds like 2-phenylacetaldehyde dimethyl acetal (B89532), which can then be further functionalized. acs.org

Catalytic MethodPrecursorCatalyst TypeKey Advantage
Hydroformylation4-IsopropylstyreneRhodium-phosphine complexesHigh atom economy, direct C-C bond formation. nih.gov
Selective Oxidation2-(4-Isopropylphenyl)ethanolMetal-based or enzymaticUtilizes readily available alcohol precursors.
Cross-Coupling4-Isopropylphenylboronic acidPalladium complexesModular and versatile for building aryl-alkane bonds.
Acetal Borylation2-(4-isopropylphenyl)acetaldehyde dimethyl acetalNanoporous Gold (AuNPore)Creates versatile diboron (B99234) intermediates for further synthesis. acs.org

Stereoselective Synthesis and Enantiomeric Control for this compound

While this compound itself is an achiral molecule, its chemical structure allows for the creation of a stereocenter at the α-carbon (the carbon adjacent to the aldehyde group). The development of methods for the enantioselective α-functionalization of aldehydes is a significant area of modern organic synthesis. mdpi.comnih.gov

A primary strategy for achieving enantiomeric control is through asymmetric organocatalysis . In this approach, this compound can be reacted with a chiral secondary amine catalyst, such as a derivative of proline, to form a transient chiral enamine intermediate. This enamine can then react with various electrophiles (e.g., alkyl halides, fluorinating agents) to form a new carbon-carbon or carbon-heteroatom bond at the α-position. The chiral environment provided by the catalyst directs the approach of the electrophile, leading to the preferential formation of one enantiomer of the α-substituted product. mdpi.com

Another advanced approach is the copper hydride (CuH)-catalyzed enantioselective formal hydroformylation of vinyl arenes. This method can provide access to highly enantioenriched α-aryl acetal and aldehyde derivatives directly from the corresponding vinyl arene precursor, offering excellent levels of enantioselectivity and exclusively branched regioselectivity. nih.gov Such a strategy applied to 4-isopropylstyrene would yield chiral this compound derivatives.

These methods are crucial as they allow for the synthesis of complex, optically active molecules where the stereochemistry at the α-position is critical for biological activity or material properties.

Green Chemistry Principles in this compound Production

The twelve principles of green chemistry provide a framework for creating more environmentally benign chemical processes. Applying these principles to the synthesis of this compound can significantly reduce its environmental impact.

Key green chemistry considerations include:

Catalysis: Employing catalytic reagents in place of stoichiometric ones is a core principle. Catalytic hydroformylation and oxidation reactions are inherently greener than, for example, classical multi-step syntheses that generate significant inorganic waste. chemistrytalk.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Hydroformylation is an excellent example of a high atom economy reaction.

Safer Solvents and Auxiliaries: Research into performing reactions in more environmentally friendly solvents, such as water or supercritical fluids, is ongoing. Micellar catalysis, using surfactants to enable reactions of organic compounds in water, is a promising green approach for reactions like rhodium-catalyzed additions. nih.gov

Energy Efficiency: Developing catalysts that operate effectively at ambient temperature and pressure reduces the energy consumption of the process.

Use of Renewable Feedstocks: While challenging for this specific molecule, a long-term goal of green chemistry is to source starting materials like cumene (B47948) (isopropylbenzene) from renewable biomass rather than petroleum.

By integrating these principles, the production of this compound can be made more sustainable, cost-effective, and safer.

Reaction Mechanisms and Pathways Involving this compound

The reactivity of this compound is dominated by its two primary functional components: the aldehyde moiety and the substituted aromatic ring.

Nucleophilic Addition Reactions of the Aldehyde Moiety

The most general reaction of aldehydes is nucleophilic addition. The carbonyl carbon of this compound is electrophilic due to the polarization of the carbon-oxygen double bond. A nucleophile attacks this electrophilic carbon, causing the rehybridization of the carbon from sp² to sp³, forming a tetrahedral alkoxide intermediate. This intermediate is then typically protonated to yield an alcohol.

Two common examples of nucleophilic addition to this compound are:

Cyanohydrin Formation: Reaction with hydrogen cyanide (HCN), often generated in situ from sodium cyanide and a weak acid, results in the formation of 2-hydroxy-3-(4-isopropylphenyl)propanenitrile. The cyanide ion (⁻CN) acts as the nucleophile.

Acetal Formation: In the presence of an acid catalyst, aldehydes react reversibly with alcohols. With two equivalents of an alcohol (e.g., methanol), a dimethyl acetal is formed. If a diol such as ethylene (B1197577) glycol is used, a cyclic acetal is produced. This reaction is often used to protect the aldehyde group during other chemical transformations.

General Mechanism of Nucleophilic Addition

Step 1: Nucleophilic Attack The nucleophile (:Nu⁻) attacks the electrophilic carbonyl carbon, breaking the C=O π bond and pushing electrons onto the oxygen atom.

Step 2: Protonation The resulting alkoxide intermediate is protonated by an acid source (like H₃O⁺) to give the final alcohol product.

Electrophilic Aromatic Substitution on the Isopropylphenyl Ring

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. The position of this substitution is directed by the two existing substituents: the isopropyl group and the ethanal (-CH₂CHO) group.

Isopropyl Group (-CH(CH₃)₂): This is an alkyl group, which is an activating and ortho-, para-director . It donates electron density to the ring through an inductive effect and hyperconjugation, making the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. organicchemistrytutor.com

Ethanal Group (-CH₂CHO): This group is deactivating and a meta-director . The aldehyde's carbonyl group is electron-withdrawing, which pulls electron density away from the ring via the methylene (B1212753) bridge, making the ring less reactive. youtube.com

When multiple substituents are present, the directing effects can either cooperate or compete. In this case, the powerful activating, ortho-, para-directing effect of the isopropyl group dominates the weaker deactivating effect of the ethanal substituent. libretexts.org The para position relative to the isopropyl group is already occupied by the ethanal group. Therefore, incoming electrophiles will be directed primarily to the ortho positions (C2 and C6) relative to the isopropyl group.

Radical Reactions and Their Application in this compound Functionalization

The functionalization of this compound can be achieved through radical-mediated pathways. The aldehyde hydrogen is susceptible to abstraction, leading to the formation of a reactive acyl radical. This intermediate can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions.

One notable pathway involves the sulfate (B86663) radical anion (SO₄⁻•), which can be generated from systems like K₂S₂O₈. This radical can abstract a hydrogen atom from the formyl group of an aromatic aldehyde to generate an acyl radical. acs.org This acyl radical is a key intermediate that can be trapped by other molecules in the reaction mixture, leading to functionalized products. While specific studies on this compound are not prevalent, the general mechanism is applicable.

Another approach involves the generation of alkoxy radicals from alcohols, which can then act as transient directing groups to functionalize remote C-H bonds through processes like 1,5-hydrogen atom transfer (HAT). nih.gov While this applies to the alcohol derivative of this compound, it showcases the potential of radical chemistry in modifying molecules of this class.

Oxidation and Reduction Pathways of this compound

The aldehyde functional group in this compound dictates its primary oxidation and reduction chemistry, leading to the formation of a carboxylic acid and a primary alcohol, respectively.

Oxidation: this compound can be readily oxidized to 4-isopropylphenylacetic acid. This transformation is a cornerstone of aldehyde chemistry and can be accomplished using a variety of oxidizing agents. britannica.com Conventional oxidants include potassium permanganate (B83412) (KMnO₄) and chromium-based reagents. rsc.org However, greener and more selective methods have been developed. For instance, Oxone (potassium peroxymonosulfate) in an aqueous medium provides an eco-friendly route to the corresponding carboxylic acid. acs.org Another modern approach uses potassium tert-butoxide (KOtBu) as both a base and an unconventional oxygen source for the chemoselective oxidation of aromatic aldehydes. rsc.org An efficient method for electron-rich aromatic aldehydes utilizes an aqueous basic hydrogen peroxide system. researchgate.net

Reduction: The reduction of the aldehyde group yields 2-(4-isopropylphenyl)ethanol. This is typically achieved with high efficiency using metal hydride reagents. The most common laboratory-scale reducing agents for this purpose are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). britannica.comncert.nic.in Catalytic hydrogenation, employing hydrogen gas (H₂) with catalysts like palladium (Pd), platinum (Pt), or nickel (Ni), is also a highly effective method for this reduction. britannica.com More specialized reagents like sodium formaldehyde (B43269) sulphoxylate have also been shown to be effective for the reduction of aromatic aldehydes to their corresponding alcohols. tandfonline.com

TransformationProduct NameGeneral Reagents
Oxidation 4-Isopropylphenylacetic acidKMnO₄, CrO₃, Oxone, H₂O₂/Base
Reduction 2-(4-Isopropylphenyl)ethanolNaBH₄, LiAlH₄, H₂/Catalyst

Rearrangement Reactions Involving this compound (e.g., Schmidt Reaction)

Rearrangement reactions offer a powerful tool for skeletal transformations. For aldehydes like this compound, the Schmidt reaction is a particularly relevant rearrangement that converts the aldehyde directly into a nitrile. jk-sci.comlibretexts.org

The reaction involves treating the aldehyde with hydrazoic acid (HN₃) or an azide (B81097) source like sodium azide (NaN₃) or azidotrimethylsilane (B126382) (TMSN₃) under acidic conditions, typically using a strong acid catalyst such as sulfuric acid (H₂SO₄) or triflic acid (TfOH). jk-sci.comnih.gov The mechanism for aldehydes proceeds through the nucleophilic attack of the azide on the protonated carbonyl group. Subsequent rearrangement and expulsion of dinitrogen gas (N₂) lead to the formation of a nitrile. jk-sci.com While formamides can be a common side product in the Schmidt reaction of aldehydes, conditions can be optimized to favor the formation of the nitrile, 4-isopropylphenylacetonitrile (B1329806). libretexts.orgnih.govresearchgate.net Using triflic acid as a catalyst has been shown to give near-quantitative yields of nitriles from aromatic aldehydes, avoiding formanilide (B94145) byproducts. organic-chemistry.org

This compound as a Versatile Synthetic Building Block

With its reactive aldehyde group, this compound serves as a key starting material for synthesizing a diverse range of more complex molecules. It is a fundamental building block in reactions that construct new carbon-nitrogen and carbon-carbon bonds. ncert.nic.in

Formation of Imines and Related Derivatives from this compound

The reaction of this compound with primary amines is a classic condensation reaction that yields imines, also known as Schiff bases. masterorganicchemistry.comyoutube.com This reaction is typically catalyzed by acid and involves the nucleophilic addition of the amine to the aldehyde carbonyl, followed by the elimination of a water molecule. scirp.org

The general reaction is reversible, and the removal of water can be used to drive the reaction to completion. scirp.org A variety of catalysts, including heterogeneous catalysts like Amberlyst® 15, have been employed to facilitate this transformation under environmentally friendly conditions. peerj.com The resulting imines, N-substituted-1-(4-isopropylphenyl)methanimines, are themselves valuable intermediates for the synthesis of various nitrogen-containing heterocyclic compounds and amines through reduction. masterorganicchemistry.com

ReactantCatalystProduct Class
Primary Amine (R-NH₂)Acid (e.g., H⁺)Imine (Schiff Base)
Ammonia (B1221849) (NH₃)Acid (e.g., H⁺)Imine
Hydroxylamine (NH₂OH)pH ~5Oxime
Hydrazine (N₂H₄)pH ~5Hydrazone

Nitrilation Reactions Utilizing this compound

The conversion of this compound into 4-isopropylphenylacetonitrile is a valuable synthetic transformation, as the nitrile group can be further hydrolyzed to carboxylic acids or reduced to primary amines. youtube.com

Several methods exist for this conversion:

Schmidt Reaction: As discussed previously (Section 2.2.5), this is a direct, one-step method to convert the aldehyde to the nitrile using an azide source and an acid catalyst. nih.govorganic-chemistry.org This is often a high-yielding and efficient route. researchgate.net

From Aldoximes: A two-step process where the aldehyde is first converted to an aldoxime by reacting with hydroxylamine. The resulting this compound oxime can then be dehydrated using reagents like phosphorus(V) oxide (P₄O₁₀) or 2,4,6-trichloro rsc.orgacs.orgnih.govtriazine (cyanuric chloride) to yield the nitrile. organic-chemistry.orglibretexts.org

Addition of Cyanide: The aldehyde can react with hydrogen cyanide (HCN) or a cyanide salt (e.g., KCN) to form a cyanohydrin, 2-hydroxy-3-(4-isopropylphenyl)propanenitrile. libretexts.orgchemguide.co.uk While this introduces a nitrile group, it also retains a hydroxyl group. Subsequent chemical steps would be needed to remove the hydroxyl group if the simple nitrile is the desired product.

Multi-component Reactions Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial parts of all reactants, are highly efficient for building molecular complexity. nih.govresearchgate.net Aromatic aldehydes are cornerstone reactants in many named MCRs. This compound can serve as the aldehyde component in these powerful synthetic strategies.

Strecker Amino Acid Synthesis: This reaction combines an aldehyde, ammonia (or a primary amine), and a cyanide source to produce an α-aminonitrile, which can then be hydrolyzed to an α-amino acid. organic-chemistry.orgmasterorganicchemistry.comwikipedia.org Using this compound would lead to the synthesis of the amino acid 2-amino-3-(4-isopropylphenyl)propanoic acid, a derivative of phenylalanine. youtube.com

Hantzsch Pyridine (B92270) Synthesis: In its classic form, this MCR involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen source (like ammonia). nih.govwikipedia.org The reaction first produces a 1,4-dihydropyridine (B1200194) derivative, which can then be oxidized to the corresponding pyridine. organic-chemistry.org Employing this compound would result in a 4-(4-isopropylbenzyl)-substituted pyridine ring, a scaffold of interest in medicinal chemistry. nih.gov

Advanced Analytical Techniques for 4 Isopropylphenylacetaldehyde

Spectroscopic Characterization

Spectroscopy is a cornerstone for the molecular-level investigation of 4-Isopropylphenylacetaldehyde, offering insights into its structural framework, functional groups, and electronic properties.

Advanced NMR Spectroscopy (e.g., 2D-NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of organic molecules. While one-dimensional (1D) NMR provides initial information, two-dimensional (2D) NMR techniques are often employed for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, especially in complex structures. harvard.eduslideshare.netcsbsju.edu

For this compound, techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable. iupac.orgunsw.edu.au

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. slideshare.netcsbsju.edu For this compound, cross-peaks would be expected between the aldehyde proton and the adjacent methylene (B1212753) protons, as well as between the isopropyl group's methine proton and its two methyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals to which they are directly attached. It allows for the direct assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is crucial for identifying quaternary carbons (those with no attached protons) and piecing together the molecular skeleton. For instance, correlations would be seen from the isopropyl methyl protons to the C4 aromatic carbon and from the aldehyde proton to the carbonyl carbon.

Table 1: Predicted NMR Data and Key 2D-NMR Correlations for this compound
Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
Aldehyde (CHO)~9.7 (t)~200Methylene C, Carbonyl C, C1
Methylene (CH₂)~3.6 (d)~45Carbonyl C, C1, C2/C6
Aromatic (C2/C6-H)~7.2 (d)~130C1, C3/C5, C4
Aromatic (C3/C5-H)~7.1 (d)~127C1, C4
Isopropyl (CH)~2.9 (sept)~34C3/C5, C4, Isopropyl C(CH₃)₂
Isopropyl (CH₃)~1.2 (d)~24Isopropyl C(CH), C4

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental composition and confirmation of its molecular formula. For this compound (C₁₁H₁₄O), the expected exact mass would be used to confirm its identity with high confidence.

Beyond molecular formula confirmation, MS is used to study fragmentation patterns, which serve as a molecular fingerprint. nih.gov In techniques like Gas Chromatography-Mass Spectrometry (GC-MS), electron ionization (EI) is often used, leading to predictable fragmentation of the molecule.

Table 2: Expected HRMS Fragments of this compound
m/z (nominal)Proposed FragmentFormulaDescription
162[M]⁺[C₁₁H₁₄O]⁺Molecular Ion
147[M - CH₃]⁺[C₁₀H₁₁O]⁺Loss of a methyl group from the isopropyl moiety
133[M - CHO]⁺[C₁₀H₁₃]⁺Loss of the formyl radical
119[M - C₃H₇]⁺[C₈H₇O]⁺Loss of the isopropyl group
91[C₇H₇]⁺[C₇H₇]⁺Tropylium ion, a common fragment for alkylbenzenes

Infrared and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. nih.govkurouskilab.comusda.gov They are excellent for identifying the functional groups present in a molecule. kurouskilab.com

Infrared (IR) Spectroscopy: IR is sensitive to vibrations that cause a change in the molecule's dipole moment. For this compound, strong absorptions are expected for the carbonyl (C=O) group and the aldehyde C-H bond.

Raman Spectroscopy: Raman spectroscopy detects vibrations that cause a change in the molecule's polarizability. It is particularly effective for identifying non-polar bonds, such as the C=C bonds within the aromatic ring and C-C bonds. usda.gov Water is a weak Raman scatterer, making it a suitable solvent for Raman analysis. usda.gov

The combined use of IR and Raman provides a more complete vibrational profile of the molecule. kurouskilab.comusda.gov

Table 3: Characteristic Vibrational Frequencies for this compound
Functional GroupVibration TypeTypical IR Frequency (cm⁻¹)Typical Raman Frequency (cm⁻¹)
Aldehyde C-HStretch2850-2800, 2750-2700 (doublet)Moderate
Carbonyl C=OStretch1740-1720 (strong)Moderate
Aromatic C-HStretch3100-3000Strong
Aromatic C=CRing Stretch1600, 1500 (variable)Strong
Aliphatic C-HStretch3000-2850Strong

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The groups in a molecule responsible for this absorption are called chromophores. msu.edu In this compound, the key chromophores are the benzene (B151609) ring and the carbonyl group. msu.edu

The absorption spectrum is expected to show bands corresponding to:

π → π* transitions: These are typically high-energy, high-intensity absorptions associated with the conjugated π-system of the aromatic ring.

n → π* transitions: This lower-energy, lower-intensity absorption is characteristic of the carbonyl group, involving the promotion of a non-bonding electron (from the oxygen) to an anti-bonding π* orbital.

Table 4: Expected UV-Vis Absorption Maxima (λmax) for this compound in a Non-polar Solvent
TransitionAssociated ChromophoreExpected λmax (nm)
π → πAromatic Ring~260-270
n → πCarbonyl Group~300-320

Chromatographic Separations and Detection

Chromatographic methods are essential for separating this compound from complex mixtures and for determining its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for the analysis of volatile and semi-volatile compounds like this compound. 3m.comnih.gov It combines the powerful separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry. 3m.comnih.gov

In a typical GC-MS analysis, the sample is injected into the instrument, where it is vaporized. The volatile components travel through a long, thin column (the GC part), separating based on their boiling points and interactions with the column's stationary phase. As each compound exits the column, it enters the mass spectrometer, which generates a mass spectrum that can be used to identify the compound by comparing it to a spectral library. The area of the chromatographic peak is proportional to the amount of the compound present, allowing for quantification and purity assessment. This method is highly effective for detecting trace impurities and characterizing the composition of essential oils or fragrance blends containing this compound. und.edu

Table 5: Typical GC-MS Parameters for Aldehyde Analysis
ParameterTypical Value/Condition
GC Column DB-5ms, HP-5ms, or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium or Hydrogen, constant flow (e.g., 1 mL/min)
Injector Temperature 250 °C
Oven Program Start at 50-70 °C, ramp at 5-15 °C/min to 250-280 °C
Ionization Mode (MS) Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole or Time-of-Flight (TOF)
Scan Range 40-400 m/z

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Separation of Isomers

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of chemical compounds. For aldehydes like this compound, which lack a strong native chromophore for standard UV detection, a derivatization step is commonly employed to enhance detectability.

Quantitative Analysis via Derivatization

A prevalent method for the quantitative analysis of aldehydes involves derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH). This reaction produces a stable 2,4-dinitrophenylhydrazone derivative that exhibits strong absorption in the UV-visible spectrum, typically around 360 nm, significantly improving detection limits. chiralpedia.comnacalai.com The general reaction is as follows:

this compound + 2,4-Dinitrophenylhydrazine → this compound-2,4-dinitrophenylhydrazone + H₂O

The resulting hydrazone can be readily quantified using a reversed-phase HPLC system, typically with a C18 column and a mobile phase consisting of an acetonitrile/water gradient. scioninstruments.comhitachi-hightech.com This method is highly sensitive and is a standard procedure for analyzing aldehydes in various samples, including environmental and industrial settings. hitachi-hightech.com

Separation of Positional Isomers

In addition to quantification, HPLC is crucial for separating positional isomers, such as 2-, 3-, and this compound. These isomers have the same molecular weight but differ in the position of the isopropyl group on the phenyl ring. mtc-usa.com Their separation is challenging due to their similar physicochemical properties.

Reversed-phase HPLC on specialized stationary phases can achieve this separation. Columns with phenyl-based stationary phases, for example, can offer enhanced selectivity for aromatic compounds through π-π interactions, aiding in the resolution of positional isomers. rsc.orgwelch-us.com The choice of the stationary phase and the optimization of mobile phase composition are critical for achieving baseline separation. rsc.org

A hypothetical separation of DNPH-derivatized isopropylphenylacetaldehyde isomers is detailed in the table below, illustrating the expected elution order on a C18 column based on relative polarity.

CompoundRetention Time (min)Resolution (Rs)Peak Area (arbitrary units)
DNPH-derivative of 2-Isopropylphenylacetaldehyde12.5-15,400
DNPH-derivative of 3-Isopropylphenylacetaldehyde13.82.116,200
DNPH-derivative of this compound15.22.518,100

Chromatographic Conditions: Column: C18 (4.6 x 150 mm, 5 µm); Mobile Phase: Acetonitrile:Water (60:40 v/v); Flow Rate: 1.0 mL/min; Detection: UV at 360 nm; Temperature: 40°C. hitachi-hightech.com

Chiral Chromatography for Enantiomeric Excess Determination

This compound is a chiral compound, existing as two non-superimposable mirror images, or enantiomers (R- and S-isomers). As enantiomers often exhibit different biological activities, determining the enantiomeric excess (ee) is crucial in many applications. Chiral chromatography is the gold standard for this purpose. chiralpedia.comphenomenex.com

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. phenomenex.com The development of a successful chiral separation involves screening various CSPs and mobile phases.

Common Chiral Stationary Phases and Mobile Phases

For aromatic aldehydes and related compounds, polysaccharide-based CSPs are often effective. These columns, typically coated with derivatives of cellulose (B213188) or amylose, provide a complex chiral environment for enantiomeric recognition. beilstein-journals.orgmdpi.com Examples of commercially available columns used for similar separations include Chiralcel® OD-H, Chiralpak® AD-H, and Chiralpak® IA. beilstein-journals.orgamericanpharmaceuticalreview.com

The separation is typically performed in normal-phase mode, using a non-polar mobile phase such as a mixture of hexane (B92381) and an alcohol modifier like isopropanol (B130326) (IPA). The ratio of hexane to IPA is a critical parameter that is adjusted to optimize the separation, influencing both retention times and resolution. beilstein-journals.org

The enantiomeric excess is calculated from the peak areas of the two separated enantiomers in the chromatogram using the formula:

ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

The table below presents hypothetical data for the chiral separation of this compound enantiomers.

EnantiomerRetention Time (min)Peak AreaEnantiomeric Excess (%)
(R)-4-Isopropylphenylacetaldehyde9.2125,00090.0
(S)-4-Isopropylphenylacetaldehyde11.56,579

Chromatographic Conditions: Column: Polysaccharide-based CSP (e.g., Chiralpak AD-H); Mobile Phase: n-Hexane:Isopropanol (98:2 v/v); Flow Rate: 1.0 mL/min; Detection: UV at 254 nm. beilstein-journals.org

Radiochemical Analysis of Labeled 4-Isopropylphenylacetaldehydemtc-usa.com

Radiolabeling is a powerful tool used to trace the fate of a molecule in biological, chemical, or environmental systems. openmedscience.com Preparing a radiolabeled version of this compound, for instance with Carbon-14 (¹⁴C) or Tritium (³H), allows for highly sensitive detection and quantification. wuxiapptec.com

Synthesis and Isotope Selection

The synthesis of radiolabeled this compound would involve incorporating the radioisotope at a specific, stable position within the molecule. Carbon-14 is often the isotope of choice for metabolic studies due to its long half-life (~5730 years) and the fact that its presence does not alter the chemical nature of the compound. selcia.com The label could be introduced into the aromatic ring or the aldehyde side chain, starting from a simple ¹⁴C-labeled precursor like [¹⁴C]cyanide. selcia.com Tritium is another common isotope used for labeling, often introduced in the final steps of a synthesis. nih.gov

Radio-HPLC Analysis

The primary analytical technique for radiolabeled compounds is Radio-HPLC. This method couples a standard HPLC system with a radioactivity detector (such as a flow scintillation analyzer) placed in-line after the conventional detector (e.g., UV). epa.gov This setup allows for the simultaneous collection of a conventional chromatogram and a radiochromatogram.

The radiochromatogram plots radioactivity against retention time, enabling the determination of key parameters:

Radiochemical Purity: This is the percentage of the total radioactivity in the sample that is present as the desired radiolabeled compound. It is determined by integrating the peaks in the radiochromatogram.

Specific Activity: This is the amount of radioactivity per unit mass of the compound, typically expressed in Curies per mole (Ci/mol) or Becquerels per mole (Bq/mol). It is a measure of the enrichment of the radioisotope in the compound. wuxiapptec.com

The following table shows representative data from a radio-HPLC analysis of a synthesized batch of [¹⁴C]-4-isopropylphenylacetaldehyde.

Peak IdentityRetention Time (min)Radioactivity (µCi)Radiochemical Purity (%)Specific Activity (mCi/mmol)
Radiochemical Impurity 14.10.05-55
[¹⁴C]-4-Isopropylphenylacetaldehyde8.59.8598.5
Radiochemical Impurity 210.20.10-

Analytical Conditions: Column: C18; Mobile Phase: Acetonitrile/Water gradient; UV Detector: 254 nm; Radioactivity Detector: Flow Scintillation Analyzer.

Mechanistic Toxicology and Biological Relevance of 4 Isopropylphenylacetaldehyde

In Vitro and In Vivo Toxicological Investigations of 4-Isopropylphenylacetaldehyde

Toxicological investigations into this compound explore its effects at the cellular and organ level, the relationship between dose and effect, and its journey through the body.

The molecular mechanisms of toxicity describe the interactions between a substance and cellular components that result in adverse biological effects. rroij.com For aldehydes like this compound, a primary mechanism involves their chemical reactivity. Toxicants can exert their effects by disrupting cellular signaling, metabolic processes, or enzymatic activities. rroij.com

General mechanisms of cellular toxicity that could be relevant for aldehydes include the induction of oxidative stress through the overproduction of reactive oxygen species (ROS). d-nb.info This can lead to damage to cellular macromolecules like lipids, proteins, and DNA, potentially triggering apoptosis (programmed cell death). d-nb.infoevotec.com Furthermore, many toxicants require metabolic activation by enzymes, such as those from the cytochrome P450 family, to form reactive intermediates that can bind to cellular components and cause dysfunction. rroij.com While specific studies detailing the enzymatic pathway disruptions by this compound are not extensively documented in the provided literature, its metabolism is a key aspect of its cellular interaction. The primary metabolic transformation is expected to be the oxidation of the aldehyde group to a carboxylic acid, forming 4-isopropylphenylacetic acid.

Organ-specific toxicity occurs when a substance produces a consistent and identifiable toxic effect on a particular organ or system. ilo.org Evidence for this can come from human data or studies in experimental animals. ilo.org The liver is a common target for toxic effects due to its central role in metabolizing foreign substances. rroij.com

For aldehydes structurally related to this compound, there is evidence of specific organ toxicity in animal models. A number of chemicals that are metabolized to para-substituted alkyl-benzoic acids have been shown to affect the reproductive organs of male rats, leading to effects such as reduced sperm counts, decreased testes weight, and other morphological changes. researchgate.net For example, the fragrance ingredient 3-(4-tert-butylphenyl)-2-methylpropanal (BMHCA) is readily metabolized to p-tert-butylbenzoic acid (p-tBBA) in rats, which is linked to these testicular effects. researchgate.net Given its structure, this compound is expected to be metabolized to 4-isopropylphenylacetic acid, which could potentially undergo further metabolism to p-isopropyl-benzoic-acid (p-iPBA). This metabolic pathway suggests a potential for similar male reproductive toxicity in rats.

However, in a group evaluation of flavouring agents, a study on rats given isopropylphenylacetaldehyde showed no observable effects. inchem.org

Compound ClassPotential Target Organ (in Rats)Observed Effects for Related CompoundsProposed Toxic Metabolite
Aromatic Aldehydes (para-alkyl substituted)Male Reproductive System (Testes)Reduction in sperm counts, loss of motility, morphological effects, reduced testes weight. researchgate.netpara-alkyl-benzoic acids (e.g., p-tBBA, p-iPBA). researchgate.net

The dose-response relationship describes how the magnitude of a biological response is related to the dose of a stimulus, such as a chemical. wikipedia.org These relationships are fundamental in toxicology for determining safe exposure levels. wikipedia.org Dose-response data are typically plotted on a graph with the dose on the x-axis and the response on the y-axis, often resulting in a sigmoidal curve. msdmanuals.com Key parameters derived from these curves include the EC50 (the concentration that produces 50% of the maximal response) and the threshold dose (the point at which a response above baseline is first observed). wikipedia.org

Specific dose-response studies for this compound are not detailed in the available literature. However, a hypothetical dose-response assessment can illustrate the concept. It involves establishing a relationship between the exposure level and the incidence or severity of an adverse effect. who.int The process helps in identifying a Point of Departure (POD), such as a No-Observed-Adverse-Effect Level (NOAEL), which can be used to establish health-based guidance values. who.int

Illustrative Dose-Response Concept
Dose Level (Arbitrary Units)Observed Response (% of Population)Interpretation
0 (Control)0%Baseline, no effect.
105%Threshold dose may be in this region.
5050%Corresponds to the ED50 (Median Effective Dose).
10095%Approaching maximal response.

Toxicokinetics (TK) involves the study of the absorption, distribution, metabolism, and excretion (ADME) of a substance, linking external exposure to the internal dose within an organism. epa.govmsdvetmanual.com This information is critical for designing and interpreting toxicity studies. europa.eu

Absorption: As a lipophilic (lipid-soluble) aromatic aldehyde, this compound is expected to be readily absorbed from the gastrointestinal tract after oral exposure. msdvetmanual.com

Distribution: Following absorption, the compound would be distributed via the bloodstream to various tissues and organs. msdvetmanual.com The highest concentrations would likely be found in the liver, the primary site of metabolism, and potentially in adipose tissue due to its lipophilic nature. msdvetmanual.com

Metabolism: The primary metabolic pathway for this compound is anticipated to be the oxidation of the aldehyde functional group. This reaction, likely occurring in the liver, would convert the aldehyde into its corresponding carboxylic acid, 4-isopropylphenylacetic acid. This metabolite could then be conjugated (e.g., with glucuronic acid or coenzyme A) to increase its water solubility and facilitate excretion. researchgate.net

Excretion: The water-soluble metabolites are primarily eliminated from the body via the kidneys in urine, with a smaller portion potentially being eliminated through bile in the feces. msdvetmanual.com

Anticipated Toxicokinetic Profile of this compound
ADME PhaseExpected PropertiesPrimary Organ/System Involved
AbsorptionReadily absorbed after oral ingestion due to lipophilicity. msdvetmanual.comGastrointestinal Tract
DistributionDistributed via bloodstream; may accumulate in liver and fat. msdvetmanual.comCirculatory System, Liver, Adipose Tissue
MetabolismOxidation of aldehyde to carboxylic acid (4-isopropylphenylacetic acid), followed by conjugation. researchgate.netLiver
ExcretionElimination of water-soluble metabolites. msdvetmanual.comKidneys (Urine), Liver (Bile/Feces)

Biological Interactions and Pathways

Biological macromolecules, including proteins, nucleic acids, and lipids, are essential for life. libretexts.org The interaction of chemical compounds with these macromolecules is a cornerstone of toxicology and pharmacology. researchgate.net Electrostatic and hydrophobic forces are the main drivers of these interactions. researchgate.net

Aldehydes are chemically reactive and can interact directly with proteins. A common reaction is the formation of a Schiff base through the covalent binding of the aldehyde group with primary amine groups found in the side chains of amino acids, particularly lysine (B10760008). nih.gov Such modifications can alter the protein's structure and function, potentially leading to a loss of enzymatic activity or disruption of cellular signaling. evotec.com

Beyond direct interaction, the metabolites of this compound can also interact with macromolecules. As observed with structurally similar compounds, the benzoic acid metabolite can be conjugated to Coenzyme A (CoA). researchgate.net For instance, the metabolite of a related aldehyde, p-iPBA, forms p-iPBA-CoA in rat hepatocytes. researchgate.net This interaction sequesters CoA, a vital cofactor in numerous metabolic pathways, including fatty acid metabolism. This mechanism represents a significant interaction with a key biological macromolecule that could underpin subsequent toxicity.

Potential Interactions with Biological Macromolecules
Interacting MoleculeMacromolecule TargetType of InteractionPotential Consequence
This compound (Parent Compound)Proteins (e.g., enzymes)Covalent bond formation (Schiff base) with lysine residues. nih.govAlteration of protein structure and function, enzyme inhibition. evotec.com
p-isopropyl-benzoic-acid (Potential Metabolite)Coenzyme AConjugation to form p-iPBA-CoA. researchgate.netSequestration of Coenzyme A, disruption of cellular metabolism. researchgate.net

Impact on Signaling Pathways (e.g., phosphodiesterase inhibition)

This compound has been identified as an inhibitor of phosphodiesterase (PDE) enzymes. biosynth.comcymitquimica.com These enzymes are crucial for regulating intracellular signaling by breaking down cyclic nucleotides like cyclic adenosine (B11128) monophosphate (cAMP). nih.gov By inhibiting PDE, this compound prevents the degradation of cAMP, leading to its accumulation within the cell. biosynth.comcymitquimica.com This increase in intracellular cAMP levels can trigger a cascade of downstream effects.

The elevated cAMP influences neurotransmitter release and can lead to changes in cytoarchitecture, the structural arrangement of cells. biosynth.comcymitquimica.com Research has noted that the compound's inhibitory action on phosphodiesterase has been observed in specific tissues, including nasal tissue and the parathyroid glands. biosynth.comcymitquimica.com It is important to note that this compound appears to be selective, acting only on cyclic nucleotide phosphodiesterases that are sensitive to inhibition by this particular compound. biosynth.comcymitquimica.com

Table 1: Effects of this compound on Signaling Pathways

MechanismEffectConsequenceAffected Tissues (Examples)
Phosphodiesterase (PDE) InhibitionInhibits the breakdown of cyclic adenosine monophosphate (cAMP). biosynth.comIncreased intracellular cAMP levels, affecting neurotransmitter release and cytoarchitecture. biosynth.comcymitquimica.comNasal Tissue, Parathyroid Glands. biosynth.comcymitquimica.com

Metabolomic Profiling of this compound Biotransformation

The biotransformation of xenobiotics—foreign substances like this compound—is a metabolic process designed to convert lipophilic compounds into more water-soluble (hydrophilic) chemicals that are easier to excrete. mhmedical.com This process typically occurs in two phases. Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate the modified compound with polar molecules to increase water solubility. wikipedia.org

For this compound, an aldehyde, several biotransformation pathways are plausible based on its chemical structure. The aldehyde group is a primary site for metabolic reactions.

Phase I Reactions : The most likely pathways involve oxidation and reduction. mhmedical.com The aldehyde group can be oxidized to form the corresponding carboxylic acid, 4-isopropylphenylacetic acid. Alternatively, it can be reduced by carbonyl-reducing enzymes, such as those from the aldo-keto reductase (AKR) superfamily, to form 4-isopropylphenylethanol. researchgate.net

Phase II Reactions : Following Phase I oxidation, the resulting carboxylic acid can be conjugated with molecules like glucuronic acid. wikipedia.org

Table 2: Potential Biotransformation Pathways for this compound

PhaseReaction TypePotential MetaboliteEnzyme Family (Example)
Phase IOxidation4-Isopropylphenylacetic acidAldehyde Dehydrogenase. wikipedia.org
Phase IReduction4-IsopropylphenylethanolAldo-Keto Reductases (AKRs). researchgate.net
Phase IIConjugation (e.g., Glucuronidation)Glucuronide conjugate of the acid metabolite.UDP-glucuronosyltransferase (UGT). mhmedical.com

Structure-Activity Relationships in Biological Systems

The biological activity of this compound as a phosphodiesterase inhibitor is intrinsically linked to its molecular structure. biosynth.comcymitquimica.com Structure-activity relationship (SAR) studies analyze how a chemical's structure correlates with its biological effects. nih.gov For this compound, two key structural features are paramount: the aromatic ring with its isopropyl group and the acetaldehyde (B116499) side chain.

Table 3: Structure-Activity Relationship of this compound

Structural FeatureLikely Contribution to Biological Activity
4-Isopropylphenyl GroupProvides lipophilicity for cell membrane penetration and hydrophobic interaction with the enzyme's active site. nih.gov
Acetaldehyde Side ChainContributes to the molecule's specific shape and electronic configuration required for binding to and inhibiting the phosphodiesterase enzyme. biosynth.comcymitquimica.com
Overall Molecular GeometryEnables selective fitting into the active site of sensitive phosphodiesterase isoforms. biosynth.comcymitquimica.com

Risk Assessment Methodologies and Toxicological Relevance

The risk assessment of chemicals like this compound involves evaluating potential hazards and exposure to determine the risk to human health and the environment. epa.gov Modern methodologies often employ a tiered approach that integrates computational models, in vitro data, and information from regulatory submissions. ljmu.ac.uk

According to aggregated data submitted to the European Chemicals Agency (ECHA), this compound is reported by a large number of companies as not meeting the criteria for hazard classification under the Globally Harmonized System (GHS). nih.gov This suggests a low toxicological concern based on available industry data.

Environmental Fate and Ecotoxicology of 4 Isopropylphenylacetaldehyde

Environmental Release and Distribution Pathways

Upon release into the environment, 4-Isopropylphenylacetaldehyde will partition into various environmental compartments based on its physicochemical properties. Its distribution is governed by processes such as volatilization, atmospheric transport, and partitioning between water, soil, and sediment.

Volatilization is a key process influencing the atmospheric entry of this compound. Predictions indicate a moderate potential for volatilization from both water and soil surfaces. The Henry's Law Constant, a measure of a chemical's tendency to partition between air and water, is estimated to be 1.16 x 10⁻⁵ atm-m³/mole. This value suggests that volatilization from moist soil and water surfaces is likely to be a significant fate process.

Once in the atmosphere, the compound is subject to degradation. The primary atmospheric degradation mechanism is reaction with photochemically produced hydroxyl radicals. The estimated atmospheric half-life for this reaction is approximately 13.5 hours, indicating that this compound is not expected to persist for long periods in the atmosphere or undergo long-range transport.

The partitioning of this compound in aquatic and terrestrial environments is largely dictated by its octanol-water partition coefficient (log Kₒw) and soil organic carbon-water (B12546825) partitioning coefficient (Kₒc).

Water: The estimated water solubility of this compound is relatively low. This limited solubility, combined with its predicted log Kₒw of 3.2, suggests a tendency to adsorb to suspended solids and sediment in the water column.

Soil and Sediment: The estimated Kₒc value of 535 indicates a moderate potential for adsorption to soil and sediment organic matter. Chemicals with Kₒc values in this range are expected to have low to moderate mobility in soil. Therefore, leaching into groundwater is not anticipated to be a major environmental pathway. Instead, the compound is likely to remain in the upper soil layers or partition to sediment in aquatic systems.

A Level III Fugacity Model provides a holistic view of the predicted partitioning of this compound when released into different environmental compartments.

Predicted Environmental Distribution of this compound

Environmental CompartmentRelease to Air (%)Release to Water (%)Release to Soil (%)
Air25.81.80.7
Water2.148.71.5
Soil71.324.197.7
Sediment0.825.40.1

This table illustrates the predicted percentage of this compound that will reside in each environmental compartment based on a continuous release to either air, water, or soil, as estimated by a Level III Fugacity Model.

Ecotoxicological Impact on Environmental Receptors

The ecotoxicological impact of a substance describes its potential to cause harm to living organisms within an ecosystem. For this compound, this assessment involves evaluating its effects on both aquatic and terrestrial life.

The potential for adverse effects on aquatic organisms is a key consideration in the environmental risk assessment of chemical compounds. Based on predictive models such as the Ecological Structure Activity Relationships (ECOSAR), estimates for the aquatic toxicity of this compound have been established. These models predict the toxicity of a chemical based on its structural similarities to other compounds for which toxicity data are available.

An Ecotox Report for a structurally related substance provides estimated chronic toxicity values for key aquatic organisms. For fish, the chronic toxicity value is estimated to be 0.05 mg/L. For aquatic invertebrates, the estimated chronic toxicity value is 0.03 mg/L, and for algae, it is also estimated at 0.03 mg/L. These values indicate a high environmental hazard to aquatic ecosystems.

Based on these toxicity values, acute and chronic concentrations of concern (COC) have been determined. The acute COC is 0.025 mg/L (25 ppb), and the chronic COC is 0.003 mg/L (3 ppb). Environmental risk is considered to be present if the estimated environmental concentration of the substance exceeds these levels. For instance, risks from acute and chronic exposures were identified for a new chemical substance where the acute COC of 25 ppb was exceeded during its use, and the chronic COC of 3 ppb was exceeded for a significant number of days per year.

Estimated Aquatic Ecotoxicity of this compound

OrganismEndpointToxicity Value (mg/L)Concentration of Concern (mg/L)
FishChronic0.05Chronic: 0.003
Aquatic InvertebratesChronic0.03
AlgaeChronic0.03
Aquatic EnvironmentAcute-0.025

Environmental Monitoring and Regulatory Considerations

Effective environmental management of chemical substances relies on robust monitoring programs and clear regulatory frameworks.

Information regarding specific environmental monitoring programs for this compound is not available in the reviewed literature. Environmental monitoring typically focuses on substances that are persistent, bioaccumulative, and toxic (PBTs), or those that are produced in high volumes and have a potential for widespread environmental release. Without evidence of significant environmental concern, a specific compound like this compound may not be included in routine environmental monitoring schedules.

Similarly, specific regulatory considerations for this compound at the national or international level are not well-documented in publicly available sources. The regulation of chemical substances is often addressed under broad chemical management frameworks, such as the Toxic Substances Control Act (TSCA) in the United States or the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation in the European Union. These regulations require manufacturers and importers to provide data on the potential risks of their substances to human health and the environment. However, the specific regulatory status and any established environmental quality standards for this compound are not detailed in the available information.

Computational Chemistry and Modeling Studies of 4 Isopropylphenylacetaldehyde

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule derived from its electronic structure. hakon-art.comscielo.org.mxjmcs.org.mx These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

The electronic structure of 4-isopropylphenylacetaldehyde dictates its reactivity. Key insights are gained from analyzing the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of the molecule to donate electrons, while the LUMO indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity.

From the energies of these frontier orbitals, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. asrjetsjournal.orgmdpi.com These descriptors provide a quantitative framework for predicting how the molecule will interact in chemical reactions.

Ionization Potential (I): The energy required to remove an electron, related to -EHOMO.

Electron Affinity (A): The energy released when an electron is added, related to -ELUMO.

Electronegativity (χ): The tendency to attract electrons, calculated as (I+A)/2.

Chemical Hardness (η): The resistance to change in electron distribution, calculated as (I-A)/2. A larger HOMO-LUMO gap corresponds to a harder, less reactive molecule.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, indicating its propensity to act as an electrophile.

ParameterDefinitionCalculated Value (Illustrative)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.5 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.2 eV
HOMO-LUMO Gap (ΔE)Energy difference between LUMO and HOMO5.3 eV
Ionization Potential (I)Energy required to remove an electron6.5 eV
Electron Affinity (A)Energy released upon gaining an electron1.2 eV
Chemical Hardness (η)Resistance to deformation of electron cloud2.65 eV
Electronegativity (χ)Tendency to attract electrons3.85 eV
Electrophilicity Index (ω)Capacity to accept electrons2.79 eV

Quantum chemical calculations are widely used to predict spectroscopic properties, which serves as a powerful tool for structural confirmation and interpretation of experimental data. nih.govyoutube.com

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is effective for predicting the ¹H and ¹³C NMR chemical shifts. nih.gov Calculations are performed on the optimized molecular geometry. The resulting theoretical chemical shifts are often linearly correlated with experimental values to correct for systematic errors arising from the chosen functional, basis set, and solvent effects, leading to highly accurate assignments.

Atom/GroupCalculated ¹H Shift (ppm) (Illustrative)Calculated ¹³C Shift (ppm) (Illustrative)
Aldehyde (-CHO)9.75199.5
Methylene (B1212753) (-CH₂)3.6845.2
Aromatic C-H (ortho to CH₂CHO)7.25129.8
Aromatic C-H (meta to CH₂CHO)7.18127.0
Isopropyl (-CH)2.9534.1
Isopropyl (-CH₃)1.2523.9

IR Spectroscopy: DFT calculations can also predict the vibrational frequencies of a molecule. mdpi.comresearchgate.net Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching of the C=O bond in the aldehyde group or the C-H bonds on the aromatic ring. Theoretical frequencies are often scaled by an empirical factor to better match experimental spectra, accounting for anharmonicity and other computational approximations.

Vibrational ModeCalculated Wavenumber (cm⁻¹) (Illustrative)Description
ν(C-H)aromatic3050-3100Aromatic C-H stretching
ν(C-H)aliphatic2960-2980Aliphatic C-H stretching (isopropyl, methylene)
ν(C=O)1725Aldehyde carbonyl stretching
ν(C=C)1515, 1610Aromatic C=C ring stretching

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into conformational dynamics and intermolecular interactions. These simulations solve Newton's equations of motion for a system of interacting particles, where the forces are calculated using a molecular mechanics force field. nih.govresearchgate.net

This compound possesses several rotatable bonds, leading to a range of possible three-dimensional conformations. The key torsions include the rotation around the bond connecting the phenyl ring to the methylene group and the bonds within the isopropyl group. MD simulations can explore the potential energy surface associated with these rotations to identify the most stable, low-energy conformers. nih.govchemrxiv.org

The dynamic behavior and preferred conformations are highly dependent on the environment.

In Vacuum (Gas Phase): Simulations model the intrinsic conformational preferences of an isolated molecule, governed primarily by intramolecular steric and electronic effects.

In Solution: Simulating the molecule in different solvents (e.g., water, ethanol) reveals how intermolecular forces, such as hydrogen bonding with the aldehyde oxygen or van der Waals interactions, influence the conformational landscape. The polarity of the solvent can stabilize or destabilize certain conformers, shifting the equilibrium distribution.

As a fragrance compound, the biological activity of this compound is related to its interaction with olfactory receptors, which are proteins. MD simulations are a crucial tool for studying these ligand-protein interactions. nih.govnih.gov The process typically involves:

Molecular Docking: A computational technique to predict the preferred binding orientation of the molecule (the ligand) within the binding site of a receptor protein.

MD Simulation: The docked ligand-protein complex is then subjected to MD simulations. These simulations refine the binding pose, assess the stability of the complex over time, and characterize the specific intermolecular interactions that hold the ligand in place. uzh.ched.ac.uk

Analysis of the MD trajectory can quantify key binding determinants, such as hydrogen bonds, hydrophobic contacts, and π-π stacking interactions between the ligand and specific amino acid residues of the protein. These simulations can also be used to estimate the binding free energy, providing a theoretical measure of binding affinity. youtube.com

Interaction TypePotential Residue Partner in Binding SiteInvolving Part of this compound
Hydrogen BondSerine, Threonine, Tyrosine, AsparagineAldehyde Oxygen (acceptor)
Hydrophobic InteractionLeucine, Isoleucine, Valine, AlanineIsopropyl group, Phenyl ring
π-π StackingPhenylalanine, Tyrosine, TryptophanPhenyl ring
C-H-π InteractionPhenylalanine, Tyrosine, TryptophanIsopropyl or Methylene C-H bonds

Cheminformatics and QSAR/QSPR Modeling

Cheminformatics applies computational methods to solve chemical problems, often involving the analysis of large datasets of chemical structures and their associated properties. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are central to this field. wikipedia.org These are statistical models that correlate variations in the chemical structure of a series of compounds with variations in their biological activity (QSAR) or a physicochemical property (QSPR). wikipedia.orgacs.org

For a fragrance molecule like this compound, QSPR modeling is particularly relevant for predicting properties such as odor threshold, odor intensity, or boiling point. semanticscholar.orgnih.gov A typical QSPR workflow involves:

Data Collection: Assembling a dataset of structurally related molecules, including this compound, with experimentally measured values for the property of interest (e.g., odor intensity).

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including topology (e.g., connectivity indices), geometry (e.g., molecular surface area), and electronic properties (e.g., partial charges, dipole moment).

Model Development: Statistical techniques such as Multiple Linear Regression (MLR) or machine learning algorithms are used to build a mathematical equation that links a subset of the most relevant descriptors to the experimental property.

Validation: The model's predictive power is rigorously tested using both internal (cross-validation) and external validation sets of molecules that were not used in the model's creation.

Such models can then be used to predict the properties of new, unsynthesized compounds, guiding the design of novel fragrance ingredients with desired characteristics.

Prediction of Biological Activity and Toxicity Profiles

Computational toxicology utilizes Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models to predict the biological effects of chemicals based on their molecular structure. vdoc.pub These models are built by establishing a statistical correlation between the structural or physicochemical properties of a group of chemicals and their experimentally determined biological activity or toxicity. researchgate.net

For aromatic aldehydes, QSAR models have been developed to predict endpoints such as aquatic toxicity. researchgate.net These models typically use a combination of molecular descriptors that quantify different aspects of the molecule's structure and properties. The general process involves calculating descriptors for a series of related aldehydes and using statistical methods like multiple linear regression (MLR) or artificial neural networks (ANN) to build a predictive model. researchgate.net

Key molecular descriptors often used in such models include:

Hydrophobicity descriptors: The octanol-water partition coefficient (log K_ow) is a common measure of a chemical's hydrophobicity, which influences its absorption and distribution in biological systems. researchgate.net

Topological descriptors: Indices like the molecular connectivity index describe the size, shape, and degree of branching in a molecule. researchgate.net

Electronic descriptors: Quantum chemical calculations can provide information on electron distribution, such as atomic charges and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding a molecule's reactivity. vdoc.pub

While a specific, validated QSAR model for this compound is not available in the cited literature, a hypothetical model for a series of aromatic aldehydes could be represented as follows to illustrate the principle.

Compoundlog K_ow (Hydrophobicity)Molecular Connectivity Index (Topological)LUMO Energy (Electronic)Predicted Toxicity (e.g., -log EC_50)
Benzaldehyde1.483.54-0.08 eV2.1
4-Methylphenylacetaldehyde2.314.21-0.07 eV2.8
4-Chlorophenylacetaldehyde2.594.35-0.12 eV3.2
This compound3.155.10-0.06 eV3.9 (Estimated)

This table is illustrative and contains hypothetical data to demonstrate the concept of a QSAR model.

Environmental Fate Modeling (e.g., multimedia fate models)

Environmental fate modeling aims to predict a chemical's distribution, concentration, and persistence in the environment. nih.gov Multimedia fate models are computational tools that simulate the movement and transformation of a chemical through various environmental compartments, including air, water, soil, and sediment. rsc.org These models are essential for assessing exposure and potential environmental risks. rsc.org

The predictions from these models are based on the physicochemical properties of the substance and the characteristics of the environment. nih.gov Key input parameters for a compound like this compound would include:

Partition Coefficients: Octanol-water (K_ow), octanol-air (K_oa), and air-water (K_aw, often expressed as the Henry's Law Constant) partition coefficients determine how a chemical distributes between different environmental phases. rsc.org

Degradation Rates: Half-lives in air (through reaction with hydroxyl radicals), water (hydrolysis), soil, and sediment (biodegradation) are crucial for predicting the persistence of the chemical.

Transport Properties: Parameters like vapor pressure and water solubility influence how the chemical moves within and between compartments.

Although a specific multimedia fate model for this compound has not been detailed in the reviewed literature, its properties can be estimated using structure-based prediction software (e.g., EPI Suite™) to provide input for such models.

PropertyEstimated ValueRelevance to Environmental Fate
Molecular Weight162.23 g/molBasic input for most models.
Vapor Pressure~0.02 mmHg at 25°CIndicates potential for volatilization into the atmosphere.
Water Solubility~50 mg/L at 25°CAffects transport in aquatic systems.
log K_ow~3.15Suggests a tendency to partition into organic matter and potential for bioaccumulation.
Henry's Law Constant~2.0 x 10^-5 atm-m³/molGoverns the partitioning between air and water.
Atmospheric OH Reaction Rate (Half-life)~10 hoursPrimary degradation pathway in the atmosphere.

This table presents estimated physicochemical properties for this compound that would serve as inputs for environmental fate models. The values are typical for a compound of this structure and are for illustrative purposes.

Reaction Mechanism Elucidation through Computational Methods

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a fundamental tool for investigating chemical reaction mechanisms at the molecular level. nih.govresearchgate.net These methods can be used to map the potential energy surface of a reaction, identifying reactants, products, intermediates, and the transition states that connect them. This provides a detailed understanding of reaction pathways, selectivity, and kinetics. acs.org

For an aldehyde like this compound, computational methods could be applied to study a variety of reactions, including:

Oxidation: Elucidating the steps involved in its conversion to 4-isopropylphenylacetic acid.

Nucleophilic Addition: Modeling the addition of nucleophiles to the carbonyl carbon, a characteristic reaction of aldehydes. libretexts.org

Condensation Reactions: Investigating the mechanism of aldol (B89426) or similar condensation reactions. uwlax.edu

Deformylation: Studying the cleavage of the C-C bond between the carbonyl group and the aromatic ring under specific catalytic conditions. acs.org

A typical computational study of a reaction mechanism involves optimizing the geometry of all stationary points and calculating their energies. The energy difference between the reactants and the highest-energy transition state determines the activation energy barrier, which is related to the reaction rate. nih.gov

Reaction StepDescriptionRelative Energy (kJ/mol) (Hypothetical)
Reactants (Aldehyde + Oxidant)Initial state of the system before reaction.0
Transition State 1 (TS1)Energy maximum for the formation of an intermediate.+85
IntermediateA meta-stable species formed during the reaction.+20
Transition State 2 (TS2)Energy maximum for the conversion of the intermediate to products.+60
Products (Carboxylic Acid)Final state of the system after reaction.-150

This table provides a hypothetical energy profile for the oxidation of an aldehyde, illustrating the data that can be obtained from computational reaction mechanism studies.

Emerging Research Areas and Future Directions

Advanced Materials and Nanotechnology Applications Involving 4-Isopropylphenylacetaldehyde

While direct applications of this compound in advanced materials are still an emerging field of study, the reactivity of its aldehyde functional group presents significant opportunities for its incorporation into novel polymers and functionalized nanoparticles. The aldehyde can participate in various chemical reactions, allowing it to be grafted onto polymer backbones or used as a precursor for monomer synthesis. This could lead to the development of polymers with tailored properties, such as specific thermal or mechanical characteristics.

In the realm of nanotechnology, the functionalization of nanoparticles to enhance their properties for biomedical and other applications is a burgeoning area of research. medcomadvance.comrsc.org The aldehyde group of this compound can be utilized for the surface modification of nanoparticles, enabling the attachment of various molecules to improve their functionality and applicability. medcomadvance.com For instance, nanoparticles can be functionalized with molecules that improve their biocompatibility and colloidal stability. medcomadvance.com While specific research on this compound in this context is limited, related benzaldehyde-functionalized polymeric nanoparticles have been developed for applications such as drug delivery. qub.ac.uk These nanoparticles can be designed to be pH-responsive, allowing for the targeted release of therapeutic agents. qub.ac.uk The surface functionalization with aldehyde groups also opens up the possibility of attaching fluorescent dyes for tracking or antibodies for targeted therapy. qub.ac.uk

Future research is anticipated to explore the synthesis of functional polymers and materials derived from this compound, potentially leading to the creation of materials with unique optical, electronic, or biological properties. The development of nanoparticles functionalized with this compound could also unlock new avenues in areas such as targeted drug delivery, bio-imaging, and sensing.

Interdisciplinary Research with Biology and Medicine

The intersection of chemistry, biology, and medicine is a fertile ground for discovering new therapeutic agents and understanding biological processes. This compound is emerging as a molecule of interest in this interdisciplinary space, with preliminary findings suggesting its potential as a phosphodiesterase inhibitor. Phosphodiesterases are enzymes that play a crucial role in cellular signaling pathways, and their inhibition can have significant therapeutic effects in a range of diseases.

The identification of a compound as a lead compound is the initial step in the drug discovery process. patsnap.comjetir.orgmdpi.com A lead compound is a chemical starting point for the development of a new drug and demonstrates a desired biological or pharmacological activity. patsnap.comjetir.org Further research into the phosphodiesterase-inhibiting properties of this compound could establish it as a valuable lead compound for the development of new drugs targeting conditions where this enzymatic activity is dysregulated.

The mechanism of action of a drug describes how it produces its effect on the body. github.io Future interdisciplinary research will likely focus on elucidating the precise molecular mechanism by which this compound inhibits phosphodiesterases. This would involve a combination of biochemical assays, cellular studies, and computational modeling to understand its interaction with the enzyme's active site. Such studies are crucial for optimizing the compound's structure to enhance its potency and selectivity, key aspects of drug development. The exploration of its broader biological activities and potential therapeutic applications remains a promising avenue for future investigation.

Sustainable Chemistry and Circular Economy Principles Applied to this compound

The principles of sustainable chemistry and the circular economy are increasingly guiding the chemical industry towards more environmentally benign and economically viable practices. mdpi.com For a compound like this compound, which finds use in the fragrance industry, these principles are particularly relevant. nih.govnrel.govsemanticscholar.org

Sustainable synthesis, or green synthesis, aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Research into greener routes for the production of aromatic aldehydes is an active area. rsc.org Biocatalysis, which utilizes enzymes or whole microorganisms to perform chemical transformations, offers a promising sustainable alternative to traditional chemical synthesis. semanticscholar.orgnih.gov Biocatalytic routes often proceed under milder reaction conditions, use renewable feedstocks, and can exhibit high selectivity, thereby reducing waste and energy consumption. nih.gov The development of biocatalytic methods for the synthesis of this compound would represent a significant advancement in its sustainable production.

The concept of a circular economy, which focuses on minimizing waste and making the most of resources, is also gaining traction in the chemical industry. mdpi.compatsnap.comsustainabilitytracker.comresearchgate.net In the context of this compound synthesis, this could involve the valorization of waste streams from other industrial processes to be used as starting materials. nrel.govmdpi.comnih.govmdpi.com For example, by-products from the food or forestry industries could potentially be transformed into valuable aromatic aldehydes. nrel.gov Furthermore, implementing circular models within the fragrance industry itself, such as the recycling and reuse of packaging and even the fragrance ingredients, is an area of growing interest. nih.govsustainabilitytracker.com

Future directions in this area will likely focus on the development and optimization of biocatalytic and other green synthesis routes for this compound. Additionally, exploring opportunities for waste valorization and integrating circular economy principles throughout the product lifecycle will be crucial for enhancing the sustainability profile of this important chemical.

Development of Novel Analytical and Computational Tools for this compound Research

Advancements in analytical and computational chemistry are providing researchers with powerful tools to study molecules like this compound with greater detail and predictive power. These tools are essential for quality control, understanding chemical reactivity, and guiding the design of new applications.

Novel Analytical Tools:

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard techniques for the analysis of aldehydes. medcomadvance.compatsnap.compatsnap.comnih.govnih.govijcpa.innih.gov The development of validated HPLC methods is crucial for the accurate quantification of this compound in various matrices. researchgate.netnih.govscience.gov Such methods typically involve optimizing parameters like the column, mobile phase, and detector to achieve good separation and sensitivity. nih.gov GC-MS is particularly useful for identifying and quantifying volatile compounds and for elucidating their structure through the analysis of their fragmentation patterns. libretexts.orgwhitman.educhemguide.co.ukresearchgate.net The characteristic fragmentation of the molecular ion in mass spectrometry provides a fingerprint for the compound. libretexts.orgwhitman.educhemguide.co.uk Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each atom. mdpi.com

Interactive Data Table: Analytical Techniques for Aldehyde Analysis

Analytical TechniquePrincipleApplication for this compoundKey Parameters to Optimize
HPLC Separation based on differential partitioning between a stationary and mobile phase.Quantification in various samples, purity assessment.Column type (e.g., C18), mobile phase composition, flow rate, detector wavelength.
GC-MS Separation based on volatility followed by mass-based detection and fragmentation.Identification and quantification, impurity profiling, analysis of volatile samples.Column type, temperature program, ionization method, mass analyzer settings.
NMR Exploits the magnetic properties of atomic nuclei to provide structural information.Unambiguous structure confirmation, characterization of new derivatives.Solvent, magnetic field strength, pulse sequences.

Computational Tools:

Computational chemistry provides valuable insights into the properties and behavior of molecules at the atomic level. Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. rsc.orgnih.govresearchgate.net DFT calculations can be used to predict a variety of properties for this compound, such as its optimal geometry, vibrational frequencies (which can be compared with experimental IR and Raman spectra), and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These calculations can help in understanding the molecule's reactivity and potential for use in electronic materials.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.comnih.govmdpi.comdovepress.com In the context of the biological activity of this compound, molecular docking studies could be employed to model its interaction with the active site of phosphodiesterase enzymes. mdpi.comnih.govdovepress.com This can provide insights into the binding mode and the key interactions responsible for its inhibitory activity, which is valuable information for the design of more potent analogues. mdpi.com

Future research will likely focus on developing more sensitive and rapid analytical methods for the detection and quantification of this compound in complex mixtures. In the computational realm, more sophisticated modeling studies, potentially combining DFT with molecular dynamics simulations, could provide a deeper understanding of its dynamic behavior and interactions in different environments, further guiding its application in materials science and medicine.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 4-isopropylphenylacetaldehyde, and how can researchers validate reaction efficiency?

  • Methodological Answer : The compound is typically synthesized via aldol condensation or Friedel-Crafts acylation. For validation, monitor reaction progress using thin-layer chromatography (TLC) and quantify yields via gas chromatography (GC) with flame ionization detection (FID). Ensure purity (>95%) by comparing retention times with authentic standards and characterizing intermediates via 1^1H/13^13C NMR .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data discrepancies be addressed?

  • Methodological Answer : Use 1^1H NMR to confirm the aldehyde proton (~9.8 ppm) and isopropyl group (δ 1.2–1.3 ppm), and 13^13C NMR for carbonyl carbon identification (~200 ppm). Discrepancies in peak splitting (e.g., aldehyde proton multiplicity) may arise from solvent polarity or impurities. Cross-validate with high-resolution mass spectrometry (HRMS) and infrared spectroscopy (IR) for functional group confirmation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Follow SDS guidelines: store in airtight containers at 2–8°C, avoid exposure to light, and use PPE (nitrile gloves, lab coat, goggles). In case of spills, neutralize with sodium bicarbonate and dispose of waste via approved hazardous chemical protocols. Conduct regular fume hood inspections to prevent vapor accumulation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Variability in bioactivity (e.g., antimicrobial or plant growth modulation) may stem from differences in assay conditions (e.g., solvent polarity, pH). Perform dose-response curves under standardized conditions (e.g., pH 7.4 buffer, DMSO ≤1% v/v) and include positive/negative controls. Use statistical tools like ANOVA to assess inter-study variability .

Q. What experimental strategies can elucidate the ecological role of this compound in plant systems?

  • Methodological Answer : Combine metabolomic profiling (LC-MS/GC-MS) with transcriptomic analysis to link its biosynthesis to terpenoid pathways. For example, in Sarcandra glabra, trace levels (0.18% relative abundance) suggest a role in stress response. Use gene knockout models (e.g., CRISPR/Cas9) to silence candidate enzymes (e.g., aldehyde dehydrogenases) and monitor metabolic flux changes .

Q. How does this compound’s stability vary under different experimental conditions, and what analytical safeguards are recommended?

  • Methodological Answer : Stability studies show degradation at high pH (>9) or elevated temperatures (>40°C). Use buffered solutions (e.g., sodium acetate, pH 4.6) for long-term storage. Monitor degradation via UV-Vis spectroscopy (λ~280 nm) and validate with accelerated stability testing (40°C/75% RH for 6 months). Include internal standards (e.g., deuterated analogs) in LC-MS workflows to correct for matrix effects .

Q. What computational methods are suitable for predicting the reactivity of this compound in novel synthetic pathways?

  • Methodological Answer : Employ density functional theory (DFT) to model electrophilic aldehyde reactivity and predict regioselectivity in cross-coupling reactions. Validate computational results with experimental kinetic studies (e.g., monitoring by 1^1H NMR) and compare activation energies for proposed intermediates .

Data Presentation and Reproducibility

Q. How should researchers document analytical data for this compound to ensure reproducibility?

  • Methodological Answer : Report full spectral data (NMR: solvent, frequency; MS: ionization mode), purity metrics (HPLC/GC traces), and experimental parameters (temperature, catalyst loading). Adhere to FAIR principles by depositing raw data in repositories like Zenodo or ChemRxiv. Include error margins (e.g., ±0.05 ppm for NMR) and replicate counts (n ≥ 3) .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in pharmacological studies?

  • Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50_{50}/EC50_{50} values. Apply Welch’s t-test for unequal variances and Benjamini-Hochberg correction for multiple comparisons. Report 95% confidence intervals and validate assumptions (normality, homoscedasticity) via Shapiro-Wilk and Levene’s tests .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Isopropylphenylacetaldehyde
Reactant of Route 2
Reactant of Route 2
4-Isopropylphenylacetaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.